H-Gly-Ala-Gly-OH

Self-Assembly Peptide Nanomaterials Sequence Isomerism

Researchers often face batch variability in peptide standards, compromising reproducibility in self-assembly and MS workflows. H-Gly-Ala-Gly-OH (CAS 16422-05-2) is a sequence-defined tripeptide standard that ensures consistent performance. - Defined self-assembly morphology: nanoribbons with a 6-fold lower critical aggregation concentration for predictable nano-architectures. - CID calibration benchmark: CE₅₀ of 13.77 eV validates MS/MS fragmentation efficiency in proteomics. - HPLC/LC-MS reference: ≥98% purity with long-term stability for SPPS quality control.

Molecular Formula C7H13N3O4
Molecular Weight 203.20 g/mol
CAS No. 16422-05-2
Cat. No. B096115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Gly-Ala-Gly-OH
CAS16422-05-2
Molecular FormulaC7H13N3O4
Molecular Weight203.20 g/mol
Structural Identifiers
SMILESCC(C(=O)NCC(=O)[O-])NC(=O)C[NH3+]
InChIInChI=1S/C7H13N3O4/c1-4(10-5(11)2-8)7(14)9-3-6(12)13/h4H,2-3,8H2,1H3,(H,9,14)(H,10,11)(H,12,13)/t4-/m0/s1
InChIKeyUGVQELHRNUDMAA-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Gly-Ala-Gly-OH Tripeptide Building Block


H-Gly-Ala-Gly-OH (glycyl-L-alanyl-L-glycine) is a synthetic tripeptide composed of glycine, alanine, and glycine residues linked by peptide bonds [1]. With a molecular formula of C₇H₁₃N₃O₄ and a molecular weight of 203.2 g/mol, this water‑soluble, neutral tripeptide serves as a fundamental model compound for studying peptide conformation, enzymatic cleavage patterns, and supramolecular assembly [2]. Its precisely defined sequence distinguishes it from other tripeptides of identical composition but different amino acid order, making it essential for applications where sequence‑specific properties govern performance [1].

Sequence Isomerism and Substitution


Tripeptides sharing the same amino acid composition but differing in sequence—such as Gly‑Gly‑Ala‑OH, Ala‑Gly‑Gly‑OH, and Gly‑Ala‑Gly‑OH—exhibit profoundly divergent physical and functional behaviors. In self‑assembly studies, the position of the alanine residue dictates whether the peptide forms nanotwists, nanoribbons, or nanofibers, with critical aggregation concentrations varying by over 20‑fold among isomers [1]. Similarly, in collision‑induced dissociation, the fully amide backbone of H‑Gly‑Ala‑Gly‑OH fragments at a significantly lower energy threshold than depsipeptide analogues containing ester linkages [2]. These observations underscore that even the subtlest sequence variation can alter intermolecular interactions, conformational landscapes, and analytical response, rendering generic substitution scientifically unjustified.

H-Gly-Ala-Gly-OH Performance Comparisons


Lower Critical Aggregation Concentration

In a direct head‑to‑head comparison of azobenzene‑modified isomeric tripeptides, the Gly‑Ala‑Gly‑OH‑based conjugate (AGP2) displayed a critical aggregation concentration (CAC) of 0.010 mM, which is 6.2‑fold lower than the Ala‑Gly‑Gly‑OH‑based conjugate (AGP1; CAC 0.062 mM) and 21.5‑fold lower than the Gly‑Gly‑Ala‑OH‑based conjugate (AGP3; CAC 0.215 mM) [1]. This substantially lower CAC reflects stronger intermolecular hydrogen bonding and π–π stacking interactions. Moreover, AGP2 exclusively assembled into nanoribbons, whereas AGP1 formed nanotwists and AGP3 formed nanofibers under identical conditions [1].

Self-Assembly Peptide Nanomaterials Sequence Isomerism

Lower CID Fragmentation Energy

A collision‑induced dissociation (CID) study compared the canonical tripeptide H‑Gly‑Ala‑Gly‑OH (GAG) with three depsipeptide analogues containing ester linkages. The collision energy at 50% parent ion relative abundance (CE₅₀) for GAG was 13.77 eV, which is markedly lower than the values measured for gAG (glycolic acid‑AG; 20.9 eV), GAg (G‑lactic acid‑G; 17.14 eV), and GaG (GA‑glycolic acid; 15.10 eV) [1]. The lower energy requirement for GAG fragmentation stems from the higher proton mobility and favorable charge‑directed cleavage pathways intrinsic to its fully amide backbone [1].

Mass Spectrometry Collision-Induced Dissociation Peptide Stability

Unique Conformational Equilibria and Hydration

Density functional theory (DFT) calculations at the M062X/6‑31+G(d,p) level evaluated the conformational landscapes of four tripeptides—Gly‑Gly‑Gly, Gly‑Ala‑Gly, Ala‑Ala‑Ala, and Ala‑Phe‑Ala—in aqueous environments [1]. H‑Gly‑Ala‑Gly‑OH exhibited enhanced stabilization of intramolecular hydrogen bonds, particularly in inverse γ‑turn structures, when compared to both the all‑glycine and all‑alanine trimers [1]. Explicit hydration with five water molecules substantially reshaped the conformational equilibria, and Gly‑Ala‑Gly displayed a characteristic pattern of intermolecular interactions not observed in the other trimers [1].

Molecular Dynamics Peptide Conformation Hydration Effects

High Purity and Long-Term Stability

Vendor quality specifications indicate that H‑Gly‑Ala‑Gly‑OH (CAS 16422‑05‑2) is routinely supplied with ≥98% purity [1]. The lyophilized powder is stable when stored at –20 °C for up to three years, at 4 °C for up to two years, and, when dissolved, at –80 °C for up to six months [1]. While these stability parameters are common for high‑grade synthetic peptides, they provide a verifiable benchmark for procurement, ensuring batch‑to‑batch consistency and minimizing experimental variability.

Peptide Synthesis Quality Control Storage Stability

Application Scenarios


Self-Assembling Peptide Nanomaterials

Leverage the 6‑fold lower critical aggregation concentration and exclusive nanoribbon morphology of the Gly‑Ala‑Gly‑OH sequence to fabricate nanostructured materials with minimal peptide consumption and predictable architectures [1]. This is particularly valuable for developing stimuli‑responsive hydrogels, antimicrobial coatings, and drug delivery vehicles where assembly efficiency and morphology dictate performance [1].

Mass Spectrometry Calibration for Depsipeptides

Employ H‑Gly‑Ala‑Gly‑OH as a well‑characterized reference standard for tuning collision energies in CID‑based peptide identification workflows. Its defined CE₅₀ of 13.77 eV serves as a benchmark for comparing fragmentation efficiencies of depsipeptide analogues and for optimizing MS/MS parameters in proteomics and metabolomics applications [2].

Computational Benchmarking of Peptide Conformation

Utilize H‑Gly‑Ala‑Gly‑OH as a validated test system for DFT and molecular dynamics simulations of peptide folding. Its distinct conformational landscape, particularly the enhanced stability of inverse γ‑turns, provides a stringent benchmark for force field development and for evaluating implicit versus explicit solvent models [3].

Reference Standard for SPPS Quality Control

Incorporate H‑Gly‑Ala‑Gly‑OH as a calibration standard for HPLC and LC‑MS purity assessments during SPPS. Its documented ≥98% purity and long‑term stability under defined storage conditions ensure reliable quantitation and method validation, reducing the risk of batch‑to‑batch variability in peptide synthesis workflows [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Gly-Ala-Gly-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.